molecular formula C7H5BrN2O B1373539 6-bromo-1H-pyrrolo[3,2-b]pyridin-2(3H)-one CAS No. 1190319-62-0

6-bromo-1H-pyrrolo[3,2-b]pyridin-2(3H)-one

Cat. No. B1373539
Key on ui cas rn: 1190319-62-0
M. Wt: 213.03 g/mol
InChI Key: XRHPMEPZCXLPSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08772288B2

Procedure details

Iron dust (0.82 g, 14.60 mmol) was added to a solution of dibenzyl 2-(5-bromo-3-nitropyridin-2-yl)malonate (preparation 30b, 1.78 g, 3.70 mmol) in glacial acetic acid (50 mL) and the mixture was heated with stirring to 120° C. After 7 hours, the mixture was cooled and left to stand overnight. The reaction was poured onto ice-water and extracted first with ethyl acetate and then with chloroform. The combined organic extract was washed with brine, dried (MgSO4) and evaporated in vacuo. Purification of the residue by flash chromatography (98:2 dichloromethane/methanol) gave the title compound (0.42 g, 54%) as a pink solid.
Name
dibenzyl 2-(5-bromo-3-nitropyridin-2-yl)malonate
Quantity
1.78 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0.82 g
Type
catalyst
Reaction Step One
Yield
54%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([N+:29]([O-])=O)[C:5]([CH:8](C(OCC2C=CC=CC=2)=O)[C:9](OCC2C=CC=CC=2)=[O:10])=[N:6][CH:7]=1>C(O)(=O)C.[Fe]>[Br:1][C:2]1[CH:3]=[C:4]2[NH:29][C:9](=[O:10])[CH2:8][C:5]2=[N:6][CH:7]=1

Inputs

Step One
Name
dibenzyl 2-(5-bromo-3-nitropyridin-2-yl)malonate
Quantity
1.78 g
Type
reactant
Smiles
BrC=1C=C(C(=NC1)C(C(=O)OCC1=CC=CC=C1)C(=O)OCC1=CC=CC=C1)[N+](=O)[O-]
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)(=O)O
Name
Quantity
0.82 g
Type
catalyst
Smiles
[Fe]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Stirring
Type
CUSTOM
Details
with stirring to 120° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was cooled
WAIT
Type
WAIT
Details
left
WAIT
Type
WAIT
Details
to stand overnight
Duration
8 (± 8) h
ADDITION
Type
ADDITION
Details
The reaction was poured onto ice-water
EXTRACTION
Type
EXTRACTION
Details
extracted first with ethyl acetate
EXTRACTION
Type
EXTRACTION
Details
The combined organic extract
WASH
Type
WASH
Details
was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
Purification of the residue by flash chromatography (98:2 dichloromethane/methanol)

Outcomes

Product
Details
Reaction Time
7 h
Name
Type
product
Smiles
BrC=1C=C2C(=NC1)CC(N2)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.42 g
YIELD: PERCENTYIELD 54%
YIELD: CALCULATEDPERCENTYIELD 53.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.